EDTA-OH

Catalog No.
S569916
CAS No.
139-89-9
M.F
C10H18N2O7
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EDTA-OH

CAS Number

139-89-9

Product Name

EDTA-OH

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C10H18N2O7

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

URDCARMUOSMFFI-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in most organic solvents
In water, 480 g/L at 20 °C
SOL IN WATER AND METHANOL

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]

The exact mass of the compound Trisodium HEDTA is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in most organic solventsin water, 480 g/l at 20 °c. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

EDTA-OH, commonly known as HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, CAS 139-89-9), is a pentadentate aminopolycarboxylate chelating agent. Structurally, it differentiates itself from the industry-standard EDTA by the substitution of one acetic acid arm with a 2-hydroxyethyl group. This targeted functionalization fundamentally alters the compound's aqueous behavior, significantly increasing its solubility in highly acidic environments and enhancing the resistance of its metal complexes—particularly iron(III)—to alkaline hydrolysis . For industrial buyers and formulation scientists, HEDTA serves as a premium, high-performance alternative to EDTA and DTPA in scenarios where extreme pH conditions would typically induce catastrophic precipitation or chelate breakdown [1].

Procuring standard EDTA as a cost-saving substitute for HEDTA routinely leads to formulation failure in both acidic and alkaline extremes. At a pH below 5.5, EDTA exhibits severe solubility limitations, precipitating out of solution and causing severe equipment blockages in industrial cleaning and oilfield tubulars [1]. Conversely, in alkaline conditions (pH > 7.0), the Fe3+-EDTA complex is highly susceptible to hydroxide competition, resulting in the rapid hydrolysis and precipitation of insoluble ferric hydroxide [2]. HEDTA’s hydroxyethyl group provides critical steric and electronic stabilization, maintaining clear, high-concentration solutions at low pH and preventing iron precipitation in alkaline media, making it non-interchangeable for these specific operational windows [1].

Aqueous Solubility Limits in Acidic Formulation Environments

A primary procurement driver for HEDTA is its superior solubility profile in acidic media compared to standard EDTA. Analytical evaluations of chelating agents for carbonate stimulation demonstrate that EDTA cannot be formulated as a clear solution at concentrations of 20 wt% or higher unless the pH exceeds 6.5. Below pH 5.4, EDTA solutions exhibit considerable precipitation. In stark contrast, HEDTA maintains complete solubility and yields clear solutions at concentrations exceeding 20 wt% across a highly acidic to neutral pH range (pH 2.0 to 10.0)[1]. This massive expansion of the solubility window allows for the manufacturing of highly concentrated, low-pH liquid pre-mixes without the risk of crystallization.

Evidence DimensionAqueous solubility threshold at high concentration (≥20 wt%)
Target Compound DataHEDTA: Fully soluble and stable at pH 2.0 – 10.0
Comparator Or BaselineEDTA: Precipitates heavily at pH < 5.4; requires pH > 6.5 for stability
Quantified Difference>4.5 pH unit expansion in acidic solubility range at 20 wt% concentration
ConditionsAqueous solution, ambient temperature, ≥20 wt% chelate concentration

Enables the procurement and deployment of highly concentrated acidic descaling and stimulation fluids without the risk of line-clogging precipitation.

Alkaline Hydrolysis Resistance of Ferric (Fe3+) Complexes

In iron control applications, the stability of the ferric chelate in alkaline environments dictates material selection. Standard Fe3+-EDTA complexes begin to lose stability as pH rises, with 50% binding efficiency at pH 6.8 and near-complete hydrolysis into insoluble ferric hydroxide at higher alkaline levels [1]. Conversely, the Fe3+-HEDTA complex demonstrates profound resistance to alkaline hydrolysis. The presence of the hydroxyethyl group allows HEDTA to maintain iron in a soluble chelated state well into the alkaline range, resisting complete conversion to ferric hydroxide up to a pH of 13.0 [2]. This thermodynamic resilience makes HEDTA the mandatory choice for high-pH iron control.

Evidence DimensionMaximum operational pH for stable Fe3+ chelation
Target Compound DataFe3+-HEDTA: Resists complete hydrolysis up to pH 13.0
Comparator Or BaselineFe3+-EDTA: Hydrolyzes and precipitates iron at pH > 6.5 – 7.0
Quantified DifferenceExtension of functional iron chelation by >5.0 pH units into the alkaline range
ConditionsAqueous ferric chelate solutions titrated with alkali

Critical for agricultural fertigation in alkaline soils and industrial water treatment where standard EDTA would drop its iron payload.

Thermodynamic Binding Affinity (Log K) vs. Phase Stability Trade-off

Buyers evaluating chelates often default to the highest stability constant (Log K), which can be misleading. While EDTA possesses a higher absolute Log K for Fe3+ (25.1) compared to HEDTA (19.7), EDTA's hexadentate structure fails to prevent the formation of insoluble hydroxo-complexes at elevated pH . HEDTA acts as a pentadentate ligand, but its 2-hydroxyethyl group actively participates in coordination at high pH, providing a localized steric and electronic environment that prevents hydroxide displacement [1]. Therefore, despite a lower theoretical binding affinity, HEDTA delivers vastly superior practical phase stability in alkaline iron-control scenarios.

Evidence DimensionFe3+ Stability Constant (Log K) vs Operational Phase Stability
Target Compound DataHEDTA: Log K = 19.7 (Maintains phase stability in alkaline media)
Comparator Or BaselineEDTA: Log K = 25.1 (Fails via precipitation in alkaline media)
Quantified DifferenceHEDTA sacrifices 5.4 Log K units to achieve critical alkaline phase stability
ConditionsThermodynamic stability constants at μ=0.1 M, 25°C vs empirical high-pH stability

Proves that buyers must prioritize empirical phase stability over raw Log K values when selecting chelates for extreme pH environments.

High-Concentration Acidic Descaling and Oilfield Stimulation

Because HEDTA remains fully soluble at concentrations exceeding 20 wt% down to pH 2.0, it is the preferred chelating agent for formulating aggressive, low-pH descaling solutions and carbonate reservoir stimulation fluids where standard EDTA would catastrophically precipitate [1].

Alkaline Agricultural Fertigation and Micronutrient Delivery

In calcareous soils or high-pH soilless media where Fe-EDTA rapidly hydrolyzes into unavailable ferric hydroxide, Fe-HEDTA maintains iron solubility and bioavailability, ensuring effective chlorosis prevention without the extreme cost of EDDHA chelates [2].

Industrial Iron Control in Alkaline Water Systems

HEDTA is utilized in industrial cooling, boiler water treatment, and pulp bleaching stabilization to sequester iron ions at pH levels (8.0–12.0) where standard aminopolycarboxylates fail, preventing iron-catalyzed peroxide degradation and scale formation [3].

Physical Description

Dry Powder; Liquid
Liquid; Dry Powder
Solid; [Hawley] White odorless powder; [MSDSonline]
Odorless crystalline powder; [MSDSonline]

Color/Form

SOLID

XLogP3

-6.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

278.11140092 Da

Monoisotopic Mass

278.11140092 Da

Flash Point

Flash point: 100 °C (closed cup)

Heavy Atom Count

19

Density

1.285

Melting Point

288 °C (hydate)
159 °C

UNII

R79J91U341

Related CAS

1330-54-7 (tri-hydrochloride salt)
139-89-9 (tri-hydrochloride salt)
62029-50-9 (tri-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 889 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 889 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 887 of 889 companies with hazard statement code(s):;
H302 (21.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (49.94%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (49.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Aluminum, a known neurotoxic substance, has been suggested as a contributing factor in the pathogenesis of Alzheimer's disease. Therapeutic efficacy of combined administration of citric acid (CA) and N-(2-hydroxyethyl) ethylenediaminetriacetic acid (HEDTA) was evaluated in decreasing blood and brain aluminum concentration and parameters indicative of hematological disorders and brain oxidative stress. Adult male wistar rats were exposed to drinking water containing 0.2% aluminum nitrate for 8 months and treated once daily for 5 consecutive days with CA (50 mg/kg, orally) or HEDTA (50 mg/kg, intraperitoneally) either individually or in combination. Aluminum exposure significantly inhibited blood delta-aminolevulinic acid dehydratase while increased zinc protoporphyrin confirming changed heme biosynthesis. Significant decrease in the level of glutathione S-transferase in various brain regions and an increase in whole brain thiobarbituric acid reactive substance, and oxidized glutathione (GSSG) levels were also observed. Glutathione peroxidase activity showed a significant increase in cerebellum of aluminum exposed rats. Most of the above parameters responded moderately to the individual treatment with CA and HEDTA, but significantly reduced blood and brain aluminum burden. However, more pronounced beneficial effects on some of the above described parameters were observed when CA and HEDTA were administered concomitantly. Blood and brain aluminum concentration however, showed no further decline on combined treatment over the individual effect with HEDTA or CA. /Investigators/ conclude that in order to achieve an optimum effect of chelation, combined administration of CA and HEDTA might be preferred. However, further work is needed before a final recommendation could be made. /HEDTA/
Chelating Agents
EXPTL USE: ISOLATED CELL ENVELOPES OF SOME BETA-LACTAMASE POS AND NEG STRAINS OF GRAM-NEG BACTERIA WERE EXPOSED TO CHELATING AGENTS. ENVELOPES FROM PSEUDOMONAS AERUGINOSA CONTAINED GREATEST AMOUNTS OF MG(2+) & WERE MOST SENSITIVE TO THESE AGENTS IN TERMS OF LYSIS, RELEASE OF CATIONS, & RELEASE OF READILY EXTRACTABLE LIPID. CYCLOHEXANE-1,2-DIAMINETETRAACETIC ACID WAS THE MOST EFFECTIVE CHELATOR, FOLLOWED BY EDTA AND HEDTA.
EXPTL USE: MALE RATS WERE INJECTED IP WITH (241)AMERICIUM, THEN ADMINISTERED IN DIFFERENT MODES THE ZINC CHELATES OF DECONTAMINATION AGENTS. HEDTA WAS EXAMINED.
EXPTL USE: HEDTA WAS HIGHLY SUCCESSFUL IN ENHANCING EXCRETION AND REDUCING TISSUE LEVELS OF (54)MN IN RATS AFTER ADMIN OF (54)MNCL2.
For more Therapeutic Uses (Complete) data for HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID (6 total), please visit the HSDB record page.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1330-54-7
139-89-9

Associated Chemicals

N-Hydroxyethylethylenediaminetriacetic acid;150-39-0

Wikipedia

Hydroxyethylethylenediaminetriacetic_acid

Use Classification

Cosmetics -> Opacifying; Chelating; Absorbent; Viscosity controlling; Bulking

Methods of Manufacturing

Young, US patent 2811550 (1957 to Refined Prod); Kroll, Dexter, US patent 2845457 (1958 to Geigy).

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Petroleum Refineries
Food, beverage, and tobacco product manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Miscellaneous Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Utilities
All Other Basic Inorganic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3): ACTIVE
Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-: ACTIVE
Sour water is stripped with air in a tower to remove hydrogen sulfide, the evolved gas is scrubbed with an aqueous chelated Fe3+ solution in an upper portion of the tower to absorb the H2S and oxidize it to sulfur, and the treated gas is discharged from the top of the tower. A suitable solution for scrubbing consists of water 2400, 39% FeCl3 577, Na4EDTA 272, trisodium-n(2-hydroxyethyl)ethylenediaminetriacetate 272, 70% sorbitol 272, 50% NaOH 153, and Na2CO3 350 g.
AN AQ SOLN CONTAINING HEDTA WAS USED TO TREAT WASTE GASES FROM A XANTHATE PROCESS. THE HYDROGEN SULFIDE REMOVAL EFFICIENCY WAS 80-95%.
HEDTA STABILIZED A 1% AQ SOLN OF CHLORPROMAZINE HYDROCHLORIDE, PROMAZINE HYDROCHLORIDE, AND TRIFLUPROMAZINE HYDROCHLORIDE.
HEDTA IN A VERY LOW CONCN (O.5 MMOL/L) AFFORDS A DEFINITIVE INHIBITORY EFFECT ON THE RATE OF THIAMINE HYDROCHLORIDE CLEAVAGE.
HEDTA STABILIZED ISONIAZID SOLUTIONS.
HEDTA IS USED TO SEPARATE STRONTIUM FROM OTHER FISSION PRODUCTS IN AN ANALYTICAL PROCEDURE.

Storage Conditions

Store at ambient temperature. Keep container tightly closed.

Dates

Last modified: 08-15-2023

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